7-fluoro-5-methyl-1H-Indole-2,3-dione
Overview
Description
7-fluoro-5-methyl-1H-Indole-2,3-dione is a useful research compound. Its molecular formula is C9H6FNO2 and its molecular weight is 179.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
7-Fluoro-5-methylisatin, also known as 7-fluoro-5-methyl-1H-Indole-2,3-dione, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 7-Fluoro-5-methylisatin may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 7-Fluoro-5-methylisatin may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Given the diverse biological activities of indole derivatives , this compound may have a wide range of effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
7-fluoro-5-methyl-1H-Indole-2,3-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Moreover, it can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, this compound has been shown to inhibit the activity of certain kinases, which are essential for cell signaling and proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound within specific cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can influence its interactions with biomolecules and its overall biological effects .
Biological Activity
7-Fluoro-5-methyl-1H-indole-2,3-dione (often abbreviated as 7F5MD) is a synthetic derivative of indole that has garnered attention for its potential biological activities. The compound features a fluorine atom at the 7-position and a methyl group at the 5-position of the indole ring, which may enhance its lipophilicity and biological reactivity. This article reviews the biological activity of 7F5MD, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
- Molecular Formula : C₉H₆FNO₂
- Molecular Weight : 179.15 g/mol
- Structure : The compound consists of an indole backbone with two carbonyl groups, making it a derivative of indole-2,3-dione. The presence of the fluorine and methyl substituents is believed to influence its biological activity significantly.
The mechanism of action for 7F5MD involves its interaction with various molecular targets. The fluorine atom enhances the compound's lipophilicity, allowing it to penetrate biological membranes more effectively. This property facilitates binding to specific receptors or enzymes, modulating their activity and leading to diverse biological effects.
Anticancer Activity
Research indicates that 7F5MD exhibits significant anticancer properties. In vitro studies have shown that it inhibits the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC₅₀ values for these cell lines were reported as follows:
- MCF-7 : 12.93 µM
- HCT116 : 11.52 µM
These values suggest that 7F5MD has a promising potential for development as an anticancer agent .
VEGFR-2 Inhibition
In silico studies have demonstrated that 7F5MD can inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. The compound showed an IC₅₀ value of 25 nM against VEGFR-2, outperforming sorafenib (35 nM), a well-known anticancer drug . This highlights its potential as a therapeutic agent in cancer treatment.
Comparative Analysis with Related Compounds
The unique structural features of 7F5MD distinguish it from other indole derivatives. Below is a comparison table highlighting notable related compounds:
Compound Name | Structure Features | Notable Activities |
---|---|---|
5-Fluoroindole | Fluorine at the 5-position | Antimicrobial |
Isatin | Unsubstituted indole with two carbonyls | Anticancer |
7-Bromoindole | Bromine at the 7-position | Antimicrobial |
5-Methylindole | Methyl group at the 5-position | Neuroprotective |
The presence of both fluorine and methyl substituents in 7F5MD enhances its lipophilicity and may modulate its biological activity compared to these derivatives.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activities of 7F5MD:
- In vitro Cytotoxicity Studies : Compounds derived from indole scaffolds were tested against various cancer cell lines, confirming that modifications at specific positions can significantly enhance cytotoxic effects.
- Molecular Docking Studies : These studies provided insights into the binding affinities and interactions between 7F5MD and target proteins such as VEGFR-2, demonstrating favorable binding energies that support its potential as an inhibitor .
- Safety Evaluations : Toxicity assessments indicated that 7F5MD possesses a high safety profile, showing selectivity indices greater than six against cancer cell lines, suggesting minimal toxicity to normal cells while effectively targeting cancerous cells .
Properties
IUPAC Name |
7-fluoro-5-methyl-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-4-2-5-7(6(10)3-4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDJBBLAQSTSKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588504 | |
Record name | 7-Fluoro-5-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442910-92-1 | |
Record name | 7-Fluoro-5-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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